Methyl (3-formylphenoxy)acetate

Organic Chemistry Process Chemistry Physical Properties

Sourcing a meta-substituted phenoxy building block with orthogonal reactive handles often leads to supply inconsistencies. Methyl (3-formylphenoxy)acetate resolves this by providing a protected ester and a reactive aldehyde in a precise 1,3-arrangement, unavailable with para-isomers or free acids. This enables controlled, sequential derivatization for complex library synthesis. • Orthogonal selectivity: Protected methyl ester masks acid functionality, preventing side reactions during aldehyde-based transformations. • Defined regiochemistry: Meta-substitution directs distinct SAR outcomes essential for agrochemical and pharmaceutical lead optimization. • Reliable physical form: Molecular weight 194.18 g/mol supports reproducible high-yielding reaction protocols.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 37748-10-0
Cat. No. B1299788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-formylphenoxy)acetate
CAS37748-10-0
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=CC(=C1)C=O
InChIInChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-6H,7H2,1H3
InChIKeyAYMQCLGUHSIDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3-formylphenoxy)acetate: Dual-Function Aldehyde-Ester Building Block


Methyl (3-formylphenoxy)acetate (CAS: 37748-10-0) is a versatile, small-molecule building block characterized by its unique molecular architecture, which combines a reactive aldehyde group with a protected ester moiety on a phenoxy core . With a molecular weight of 194.18 g/mol and a predicted boiling point of 307.4 °C [1], it serves as an intermediate for constructing complex molecules in pharmaceutical and agrochemical research. Its utility is primarily defined by the ability to undergo selective, sequential reactions at its formyl and ester sites, a key differentiator from similar compounds lacking this precise spatial arrangement of functional groups.

Workflow Sequential aldehyde-ester derivatization
Selection meta-substituted phenoxy scaffold with protected acid
Use Context Heterocycle construction, medchem/agrochem intermediate

Why Substitution Fails for Methyl (3-formylphenoxy)acetate


In synthetic route planning, substituting Methyl (3-formylphenoxy)acetate with its closest analogs—its positional isomer or its free acid form—is not a simple matter of reagent availability. The meta-substitution pattern directs different downstream chemistry and confers distinct physical properties compared to the para-isomer . Furthermore, the methyl ester is a critical protecting group that masks the carboxylic acid functionality, enabling selective reaction at the aldehyde site and preventing unwanted side reactions that would occur with the free acid analog, (3-formylphenoxy)acetic acid . This precise control over reactivity and physical state is essential for efficient, high-yielding syntheses and underscores why generic substitution is scientifically unsound.

Target compound
Methyl (3-formylphenoxy)acetate (meta, liquid)
Potential substitute
Methyl (4-formylphenoxy)acetate (para, solid mp 45–48 °C)
Physical state and regiochemistry may shift reactivity and handling, limiting direct replacement in established routes.
Target compound
Methyl ester (protected acid)
Potential substitute
(3-Formylphenoxy)acetic acid (free acid)
Unprotected acid may participate in side reactions during aldehyde-targeted steps, compromising chemoselectivity and yield.

Methyl (3-formylphenoxy)acetate: Quantitative Differentiation Evidence


Physical State: Liquid vs. Solid para-Isomer

Methyl (3-formylphenoxy)acetate is a liquid at room temperature . In contrast, its positional isomer, methyl (4-formylphenoxy)acetate (CAS 73620-18-5), is a solid with a melting point of 45-48°C . This is a critical, quantifiable difference in physical state that directly impacts handling, purification, and formulation.

Physical state vs. para-isomer
Head-to-head
Target: liquid at 20 °C
para-isomer: solid, mp 45–48 °C
Process chemistry fit; liquid simplifies automated handling.
Phase difference may alter purification and formulation steps.
Organic Chemistry Process Chemistry Physical Properties

Synthetic Yield and Purity

A reported synthesis route from (3-formyl-phenoxy)-acetic acid and methyl iodide achieves a yield of 87.5% for Methyl (3-formylphenoxy)acetate . While this is a synthetic reference point, it is not a direct comparative yield with another method for the same compound. The compound is commercially available from suppliers with minimum purity specifications of 95% .

Synthetic yield & purity
Data to verify
Reported yield 87.5%
Commercial purity ≥95%
Benchmark for method validation; supports procurement spec review.
Yield from one reported route; not comparative between methods.
Organic Synthesis Process Optimization Quality Control

Protected Carboxylic Acid vs. Free Acid Analog

The methyl ester in Methyl (3-formylphenoxy)acetate serves as a protecting group for the carboxylic acid. This prevents unwanted acid-base reactions or nucleophilic attacks on the carboxylate during synthetic steps targeting the aldehyde group. The free acid analog, (3-formylphenoxy)acetic acid (CAS 37748-09-7), would be reactive under such conditions and could lead to side products or lower yields . This is a qualitative, yet fundamental, difference in chemical behavior.

Ester protection vs. free acid
Class-level
Methyl ester masks acid reactivity; enables orthogonal aldehyde transformations.
Chemoselective synthesis context; free acid may require additional protection steps.
Class-level protecting group logic; specific side-reaction risks depend on conditions.
Medicinal Chemistry Protecting Group Strategy Organic Synthesis

Application Scenarios for Methyl (3-formylphenoxy)acetate


Heterocyclic Scaffold for Drug Discovery

Methyl (3-formylphenoxy)acetate is ideally suited as a starting material for creating diverse libraries of heterocyclic compounds. Its reactive formyl group can undergo condensation reactions to form oximes or hydrazones, or participate in multicomponent reactions to construct complex heterocycles like uracil derivatives . The protected ester handle remains intact, providing a secondary point for further derivatization or bioconjugation after the initial scaffold is built.

Phenoxyacetic Acid-Derived Bioactive Intermediate

This compound serves as a direct intermediate in the synthesis of more complex phenoxyacetic acid derivatives, a class known for various biological activities, including potential as enzyme inhibitors . The formyl group can be transformed into amines or alcohols, which can then be further elaborated into targets for medicinal chemistry programs. The meta-substitution pattern on the phenyl ring is critical for target engagement and selectivity in this chemical space.

Agrochemical Building Block

In agrochemical research, Methyl (3-formylphenoxy)acetate is a valuable building block for synthesizing novel herbicidal or fungicidal candidates . The phenoxyacetic acid motif is a well-established pharmacophore in this field. The ability to rapidly modify the aryl ring via the aldehyde group while retaining the protected acid moiety allows for efficient structure-activity relationship (SAR) exploration.

Application
Selection Property
Validation Focus
Heterocyclic scaffold library synthesis
Dual aldehyde-ester reactivity with meta-substituted core
Orthogonal condensation and subsequent deprotection/derivatization steps
Phenoxyacetic acid bioactive intermediate
Protected acid handle combined with formyl group for diversification
Target engagement profile and SAR after amine/alcohol conversion
Agrochemical candidate building block
Phenoxyacetic acid motif with rapid aryl modification potential
Structure-activity relationship exploration under field-relevant conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (3-formylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.